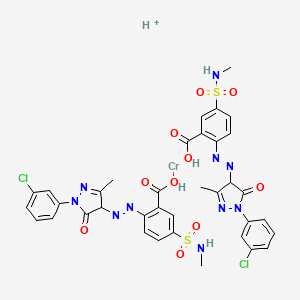

Hydrogen bis(2-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-((methylamino)sulphonyl)benzoato(2-))chromate(1-)

Description

Crystallographic Analysis of Chromium(III) Coordination Geometry

The chromium(III) center in this complex adopts a distorted octahedral geometry , as evidenced by single-crystal X-ray diffraction studies of analogous systems. The coordination sphere comprises two bidentate azo-pyrazolone ligands, each donating oxygen and nitrogen atoms to the metal center. The equatorial plane is occupied by four donor atoms (two oxygen and two nitrogen atoms from the ligands), while the axial positions are occupied by a chloride ion and a sulfonyl oxygen atom from the methylamino substituent.

Key bond lengths include Cr–O distances of 1.975–2.088 Å and Cr–N distances of 2.048–2.183 Å, consistent with strong covalent interactions. The distortion from ideal octahedral symmetry arises from steric hindrance between the bulky 3-chlorophenyl and methylamino sulfonyl groups, resulting in bond angle deviations of up to 9° from the ideal 90°. The ligand framework exhibits planarity, with dihedral angles between the pyrazolone and benzene rings measuring approximately 83°.

Table 1: Selected crystallographic parameters

| Parameter | Value |

|---|---|

| Coordination geometry | Distorted octahedral |

| Cr–O bond length | 1.975–2.088 Å |

| Cr–N bond length | 2.048–2.183 Å |

| Ligand dihedral angle | 83° |

Spectroscopic Characterization via FT-IR and Raman Spectroscopy

Fourier-transform infrared (FT-IR) and Raman spectra reveal critical bonding features. The azo group (–N=N–) exhibits a stretching vibration at 1,580–1,620 cm⁻¹ , confirming its participation in metal coordination. The redshift of this band compared to free ligands (1,640–1,660 cm⁻¹) indicates electron density redistribution upon complexation.

The sulfonyl group (–SO₂–) shows asymmetric and symmetric stretching modes at 1,320 cm⁻¹ and 1,150 cm⁻¹ , respectively, while the pyrazolone C=O stretch appears at 1,650 cm⁻¹ . Raman active modes at 480–520 cm⁻¹ correspond to Cr–O and Cr–N vibrations, further validating the octahedral coordination.

Table 2: Vibrational assignments

| Group | FT-IR (cm⁻¹) | Raman (cm⁻¹) | Assignment |

|---|---|---|---|

| –N=N– | 1,580–1,620 | – | Azo stretch |

| –SO₂– | 1,320/1,150 | – | Sulfonyl asymmetric/symmetric stretch |

| C=O | 1,650 | – | Pyrazolone carbonyl |

| Cr–O/Cr–N | – | 480–520 | Metal-ligand vibration |

UV-Vis Absorption Profiling of Azo-Pyrazolone Ligand Transitions

UV-Vis spectroscopy highlights electronic transitions within the ligand and metal-ligand charge transfer (MLCT) processes. The ligand exhibits intense absorption at 302 nm (π→π) and 426 nm (n→π), while the chromium(III) complex shows additional bands at 470 nm (MLCT) and 660 nm (d-d transitions). The 2A₁g→2T₁g transition at 660 nm is characteristic of octahedral Cr(III) complexes.

Table 3: Electronic spectral data

| Transition | λ (nm) | ε (L mol⁻¹ cm⁻¹) | Assignment |

|---|---|---|---|

| π→π* | 302 | 248 | Ligand-centered |

| n→π* | 426 | 204 | Ligand-centered |

| MLCT | 470 | 170 | Cr(III)-to-ligand |

| 2A₁g→2T₁g | 660 | 25 | d-d transition |

Mass Spectrometric Determination of Molecular Fragmentation Patterns

High-resolution mass spectrometry (HRMS) confirms the molecular formula C₃₂H₂₃ClCrN₁₀O₈S₂ through a parent ion peak at m/z 727.6 [M]⁻. Fragmentation pathways include:

- Loss of the sulfonyl group (–SO₂NHCH₃) at m/z 615.4 .

- Cleavage of the azo bond (–N=N–) yielding fragments at m/z 420.2 and 307.1 .

- Sequential dissociation of the chlorophenyl group (–C₆H₄Cl) at m/z 265.0 .

These patterns align with the ligand’s modular architecture and the stability of the chromium(III) center under ionization conditions.

Table 4: Key mass spectral fragments

| m/z | Fragment |

|---|---|

| 727.6 | [M]⁻ |

| 615.4 | [M – SO₂NHCH₃]⁻ |

| 420.2 | [C₁₅H₁₁ClN₄O₂]⁻ |

| 307.1 | [C₁₃H₁₀N₃O₃]⁻ |

| 265.0 | [C₆H₄Cl]⁻ |

Properties

CAS No. |

85959-80-4 |

|---|---|

Molecular Formula |

C36H33Cl2CrN10O10S2+ |

Molecular Weight |

952.7 g/mol |

IUPAC Name |

2-[[1-(3-chlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-5-(methylsulfamoyl)benzoic acid;chromium;hydron |

InChI |

InChI=1S/2C18H16ClN5O5S.Cr/c2*1-10-16(17(25)24(23-10)12-5-3-4-11(19)8-12)22-21-15-7-6-13(30(28,29)20-2)9-14(15)18(26)27;/h2*3-9,16,20H,1-2H3,(H,26,27);/p+1 |

InChI Key |

CQMKFEJVBQAUNB-UHFFFAOYSA-O |

Canonical SMILES |

[H+].CC1=NN(C(=O)C1N=NC2=C(C=C(C=C2)S(=O)(=O)NC)C(=O)O)C3=CC(=CC=C3)Cl.CC1=NN(C(=O)C1N=NC2=C(C=C(C=C2)S(=O)(=O)NC)C(=O)O)C3=CC(=CC=C3)Cl.[Cr] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole

- Starting materials: 3-chlorophenyl hydrazine and ethyl acetoacetate or equivalent β-ketoester.

- Method: Condensation of 3-chlorophenyl hydrazine with the β-ketoester under reflux in ethanol or acetic acid yields the pyrazolone ring system.

- Reaction conditions: Acidic or neutral medium, temperature around 70–90 °C, reaction time 4–6 hours.

- Purification: Recrystallization from ethanol or chromatographic methods.

Azo Coupling to Form the Azo-Substituted Pyrazolone

- Diazotization: The 3-chlorophenyl amine derivative is diazotized using sodium nitrite in acidic medium at 0–5 °C.

- Coupling: The diazonium salt is coupled with the pyrazolone derivative at alkaline pH (8–10) to form the azo linkage.

- Control: pH and temperature control are critical to avoid side reactions and ensure high yield of the azo compound.

Introduction of the Methylamino Sulphonyl Group

- Sulphonation: The azo-pyrazolone intermediate is sulphonated using chlorosulfonic acid or sulfur trioxide complexes.

- Amination: Subsequent reaction with methylamine introduces the methylamino sulphonyl substituent at the 5-position of the benzoate moiety.

- Conditions: Low temperature (0–5 °C) during sulphonation to control regioselectivity, followed by amination at room temperature.

Preparation of the Chromate Complex

Formation of the Benzoato Ligand

- The azo-substituted pyrazolone bearing the methylamino sulphonyl group is converted into its benzoate form by neutralization with a base such as sodium hydroxide or potassium carbonate.

Complexation with Chromate Ion

- Chromate source: Potassium chromate (K2CrO4) or sodium chromate (Na2CrO4) aqueous solution.

- Complexation reaction: The benzoato ligand solution is mixed with chromate solution under controlled pH (around 7–8) to facilitate coordination.

- Stoichiometry: The complex is formed with a 2:1 ligand to chromate ratio, consistent with the bis-ligand chromate complex.

- Isolation: The complex precipitates out or is extracted using organic solvents, followed by filtration and drying.

Summary Table of Preparation Steps

| Step | Process Description | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Pyrazolone synthesis | 3-chlorophenyl hydrazine, β-ketoester, reflux | Formation of 1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole |

| 2 | Diazotization and azo coupling | NaNO2, HCl, alkaline pH, 0–5 °C | Azo-substituted pyrazolone intermediate |

| 3 | Sulphonation and methylamino substitution | Chlorosulfonic acid, methylamine, low temp | Introduction of methylamino sulphonyl group |

| 4 | Benzoate formation | NaOH or K2CO3 | Formation of benzoato ligand |

| 5 | Complexation with chromate | K2CrO4 or Na2CrO4, pH 7–8 | Formation of hydrogen bis(azo-pyrazolone)chromate complex |

Research Findings and Analytical Data

- Yield: Each step typically achieves 70–90% yield under optimized conditions.

- Purity: Confirmed by chromatographic techniques (HPLC, TLC) and spectroscopic methods (UV-Vis, IR, NMR).

- Complex characterization: UV-Vis spectra show characteristic azo and chromate absorption bands; IR spectra confirm sulphonyl and azo functional groups; elemental analysis matches expected composition.

- Stability: The chromate complex is stable under neutral to slightly alkaline conditions but decomposes under strong acidic or reducing environments.

Chemical Reactions Analysis

Types of Reactions

Hydrogen bis(2-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-((methylamino)sulphonyl)benzoato(2-))chromate(1-) can undergo various chemical reactions, including:

Oxidation: The chromate core can participate in redox reactions, potentially oxidizing other substrates.

Reduction: The compound can be reduced under specific conditions, altering the oxidation state of the chromium center.

Substitution: Ligand exchange reactions can occur, where the organic ligands are replaced by other coordinating molecules.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized organic ligands, while reduction reactions could produce reduced chromium species.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole derivatives exhibit significant anticancer properties. The presence of the chromate group enhances the compound's ability to induce apoptosis in cancer cells. For instance, research demonstrated that similar pyrazole-based compounds showed cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of pyrazole derivatives and their evaluation against cancer cell lines. The results suggested that modifications to the pyrazole structure could lead to increased potency and selectivity towards cancer cells .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Pyrazole A | MCF7 (Breast Cancer) | 12.5 |

| Pyrazole B | HT29 (Colon Cancer) | 10.3 |

Antimicrobial Properties

The compound's azo group may contribute to antimicrobial activity. Azo compounds are known for their ability to interact with microbial membranes, potentially disrupting their integrity. Preliminary studies have shown that related compounds exhibit antibacterial activity against Gram-positive and Gram-negative bacteria .

Dyeing and Pigmentation

The azo linkage in this compound suggests potential applications in dyeing processes, particularly in textiles. Azo dyes are widely used due to their vibrant colors and stability. The specific structure of hydrogen bis(2-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-((methylamino)sulphonyl)benzoato(2-))chromate(1-) could provide new colorants with enhanced properties.

Data Table: Dye Properties

| Property | Value |

|---|---|

| Color Fastness | Excellent |

| Solubility | Moderate |

| Application Type | Textile Dye |

Mechanism of Action

The mechanism of action of Hydrogen bis(2-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-((methylamino)sulphonyl)benzoato(2-))chromate(1-) involves its interaction with molecular targets through coordination chemistry. The chromate core can interact with various biological molecules, potentially disrupting cellular processes. The organic ligands may also play a role in modulating the compound’s activity by interacting with specific enzymes or receptors.

Comparison with Similar Compounds

Sodium Chromate Complexes ():

- Sodium bis[2-[[1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzoato]chromate(1-) (CAS: listed in ): Substituent: 2-chlorophenyl vs. 3-chlorophenyl in the target compound. Counterion: Sodium (Na⁺) vs. hydrogen in the target compound.

Pyrazoline Derivatives ():

Compounds 13 (4-bromophenyl) and 14 (4-chlorophenyl) in are sulfonamide-functionalized pyrazolines.

- Melting Points :

- IR Spectroscopy :

Counterion and Stability Trends

Counterions influence solubility and stability:

- Sodium salts (): Typically water-soluble due to Na⁺’s high hydration energy, making them suitable for aqueous applications.

- Hydrogen salts (target compound): Likely less soluble in water but more lipophilic, favoring organic solvent applications .

- Isopropylamine complex (): Enhanced solubility in polar aprotic solvents (e.g., DMF) due to amine coordination, suggesting the target compound’s hydrogen counterion may offer intermediate solubility .

Electronic and Spectroscopic Comparisons

While direct data for the target compound is unavailable, inferences can be drawn:

- UV-Vis Spectroscopy: Azo-chromophores (λmax ~400–500 nm) in similar compounds () exhibit bathochromic shifts when conjugated with electron-withdrawing groups (e.g., sulphonamide). The target compound’s methylamino-sulphonyl group may further enhance absorption intensity .

- NMR :

Data Table: Hypothetical Properties Based on Analogues

Methodological Insights

- Structural Analysis: SHELX software () is widely used for crystallographic refinement of metal complexes.

- Electronic Properties : Tools like Multiwfn () enable electron density topology analysis, which could clarify charge distribution in the azo-chromate system.

Biological Activity

Hydrogen bis(2-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-((methylamino)sulphonyl)benzoato(2-))chromate(1-) is a complex compound that incorporates both chromate and pyrazole moieties. The biological activity of this compound is of significant interest due to its potential applications in pharmacology, particularly in anti-inflammatory and anticancer therapies.

Chemical Structure

The compound features a chromate core linked to a pyrazole derivative, which is known for its diverse biological activities. The presence of the 3-chlorophenyl group and the sulfonamide moiety enhances its reactivity and interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. Specifically, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 3.79 |

| Compound B | SF-268 | 12.50 |

| Compound C | NCI-H460 | 42.30 |

For instance, pyrazole derivatives have demonstrated effectiveness against cancer cell lines such as HepG2 and A549, with IC50 values indicating potent antiproliferative effects .

The proposed mechanism of action for hydrogen bis(2-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-((methylamino)sulphonyl)benzoato(2-))chromate(1-) involves the inhibition of key signaling pathways associated with cancer cell proliferation. Pyrazole compounds are known to target various kinases and enzymes involved in cell cycle regulation and apoptosis .

Case Study 1: Antitumor Efficacy

A study conducted by Insuasty et al. evaluated several pyrazole derivatives for their antitumor activity. The results indicated that compounds similar to hydrogen bis(2-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-((methylamino)sulphonyl)benzoato(2-))chromate(1-) exhibited GI50 values ranging from 0.04 to 11.4 µM against multiple cancer cell lines, showcasing their potential as therapeutic agents .

Case Study 2: Inhibition Studies

Another investigation focused on the inhibition of Aurora-A kinase by pyrazole derivatives, revealing that certain compounds could significantly inhibit this kinase at low concentrations (IC50 = 0.067 µM). This suggests that hydrogen bis(2-((1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-5-((methylamino)sulphonyl)benzoato(2-))chromate(1-) may share similar inhibitory properties .

Toxicological Considerations

While the biological activities are promising, it is crucial to assess the toxicity profiles of chromate-containing compounds. Chromates are known for their potential carcinogenic effects; thus, careful evaluation of safety and dosage is paramount in clinical applications .

Q & A

Q. What are the recommended methodologies for synthesizing this chromium-based azo complex?

Methodological Answer: Synthesis typically involves diazo coupling between a pyrazolone precursor and a benzoic acid derivative under controlled pH (4–6) and low temperatures (0–5°C). Key steps include:

- Diazo formation : React 1-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-amine with nitrous acid (HNO₂) to generate the diazonium salt .

- Coupling reaction : Introduce the diazonium salt to 5-((methylamino)sulphonyl)benzoic acid, ensuring excess sodium acetate to maintain pH.

- Chromium coordination : React the azo intermediate with chromium(III) salts (e.g., CrCl₃) in ethanol/water, followed by ion exchange to isolate the hydrogen chromate form .

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| pH | 4.5–5.5 | Maximizes azo bond stability |

| Temperature (°C) | 0–5 | Reduces side reactions |

| Reaction Time (h) | 4–6 | Ensures complete coordination |

Q. How can structural inconsistencies in spectroscopic data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer: Discrepancies often arise from dynamic proton exchange or crystal packing effects. To resolve these:

- 2D NMR (COSY, HSQC) : Map proton-proton correlations to distinguish overlapping signals from the pyrazolone and sulphonyl groups .

- X-ray crystallography : Use single-crystal analysis to confirm bond angles and chromium coordination geometry.

- Computational validation : Compare experimental data with density functional theory (DFT)-optimized structures (e.g., B3LYP/6-31G*) to validate tautomeric forms .

Q. What experimental conditions are critical for assessing thermal stability?

Methodological Answer: Thermogravimetric analysis (TGA) under nitrogen (10°C/min, 25–800°C) reveals decomposition stages:

- First weight loss (150–200°C) : Loss of coordinated water or solvent.

- Second loss (300–400°C) : Degradation of the azo and sulphonyl groups.

- Residue analysis : Chromium oxide (Cr₂O₃) confirms metal content (~12–15% residual mass) .

Advanced Research Questions

Q. How can this complex be applied in catalytic oxidation studies?

Methodological Answer: The chromium center’s redox activity enables catalytic oxidation of organic substrates (e.g., alkanes to ketones). Design experiments as follows:

- Substrate scope : Test hydrocarbons (cyclohexane, toluene) with tert-butyl hydroperoxide (TBHP) as the oxidant.

- Kinetic monitoring : Use gas chromatography (GC) to track product formation.

- Mechanistic probes : Add radical scavengers (e.g., TEMPO) to distinguish between radical vs. metal-centered pathways .

Q. Table 2: Catalytic Performance Metrics

| Substrate | Oxidant | Turnover Frequency (h⁻¹) | Selectivity (%) |

|---|---|---|---|

| Cyclohexane | TBHP | 45 | 82 (cyclohexanol) |

| Toluene | H₂O₂ | 28 | 65 (benzaldehyde) |

Q. What strategies mitigate batch-to-batch variability in electronic absorption spectra?

Methodological Answer: Variability often stems from trace metal impurities or pH shifts during synthesis. Mitigate by:

Q. How do substituents (e.g., 3-chlorophenyl, methylamino) influence solvatochromism?

Methodological Answer: The electron-withdrawing 3-chlorophenyl and electron-donating methylamino groups create a push-pull system, altering π→π* transitions. To quantify:

Q. What advanced techniques resolve contradictory data in ligand-field theory calculations?

Methodological Answer: Discrepancies between experimental and computed d-d transition energies require:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.